1-Methyl-5-(tributylstannyl)-1H-pyrazole

Catalog No.
S790625
CAS No.
170682-50-5
M.F
C16H32N2Sn
M. Wt
371.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-5-(tributylstannyl)-1H-pyrazole

CAS Number

170682-50-5

Product Name

1-Methyl-5-(tributylstannyl)-1H-pyrazole

IUPAC Name

tributyl-(2-methylpyrazol-3-yl)stannane

Molecular Formula

C16H32N2Sn

Molecular Weight

371.1 g/mol

InChI

InChI=1S/C4H5N2.3C4H9.Sn/c1-6-4-2-3-5-6;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3;

InChI Key

MEFBHJAGBFBLEH-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=NN1C

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=NN1C

The exact mass of the compound 1-Methyl-5-(tributylstannyl)-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Methyl-5-(tributylstannyl)-1H-pyrazole (CAS: 170682-50-5) is a highly specialized organostannane reagent utilized primarily in palladium-catalyzed Stille cross-coupling reactions. Its primary commercial function is the precise installation of a 1-methyl-1H-pyrazol-5-yl moiety onto aryl, heteroaryl, or vinyl halide scaffolds [1]. Unlike standard alkylating or acylating agents, this compound is specifically procured for late-stage functionalization and the construction of complex biaryl systems in pharmaceutical manufacturing. The 5-position of the pyrazole ring is sterically hindered by the adjacent N-methyl group, making it a critical structural motif for enforcing specific dihedral angles in active pharmaceutical ingredients (APIs), such as kinase inhibitors and 5-lipoxygenase (5-LO) antagonists [2]. From a procurement perspective, this tributylstannyl derivative is prioritized over its corresponding boronic acids or trimethylstannyl analogs due to its superior shelf-stability, predictable reactivity under mild conditions, and manageable safety profile during scale-up operations.

Procurement Fit

Coupling Position
Regiospecific C5 stannylation for Stille cross-coupling at pyrazole 5-position.
Scaffold Outcome
Enables synthesis of 1-methyl-5-arylpyrazole pharmacophores in medicinal chemistry.
Format
Liquid reagent with high purity for reproducible catalytic coupling reactions.

Procurement teams often attempt to substitute organostannanes with boronic acids (for Suzuki couplings) to avoid heavy metal waste. However, substituting 1-Methyl-5-(tributylstannyl)-1H-pyrazole with 1-methyl-1H-pyrazole-5-boronic acid (or its pinacol ester) routinely fails in process chemistry because 5-pyrazoleboronic acids are 'Class 3' unstable boronates that undergo rapid protodeboronation under standard basic aqueous coupling conditions [1]. This degradation forces the use of massive stoichiometric excesses or expensive masking groups (e.g., MIDA or DEA boronates), driving up cost-of-goods and complicating purification. Furthermore, substituting the tributylstannyl group with a trimethylstannyl group to improve atom economy is highly discouraged at scale; trimethylstannyl compounds are exceptionally volatile and exhibit acute neurotoxicity that is approximately 1,000 times greater than their tributyl counterparts . Finally, substituting with 3- or 4-stannyl pyrazole isomers fails fundamentally at the application level, as the unique steric bulk of the 5-position linkage is strictly required to lock the conformation of target APIs.

Substitution Risk

Using the N1-stannylated isomer directs coupling to N1, irreversibly altering the final product scaffold.
Unsubstituted pyrazole analogs lack the N-methyl group, which may shift electronic and steric control during coupling.
A 4-fluoro stannane analog introduces an undesired substituent, changing the target product profile and SAR exploration.

Precursor Stability and Resistance to Protodemetalation

A primary driver for selecting the stannane over the boronic acid is the survival rate of the active coupling species in the reactor. Under typical basic coupling conditions (e.g., K2CO3, aqueous solvent mixtures, 70-80 °C), 1-methyl-1H-pyrazole-5-boronic acid undergoes rapid protodeboronation, often degrading by >50% within minutes and requiring up to a 2.5x stoichiometric excess to achieve full conversion [1]. In contrast, 1-Methyl-5-(tributylstannyl)-1H-pyrazole remains highly stable under the neutral or mildly basic conditions of the Stille coupling, maintaining >95% integrity prior to transmetalation [2].

Evidence DimensionReagent degradation rate (protodemetalation) under coupling conditions
Target Compound Data>95% stability of the tributylstannyl species under neutral/mild Stille conditions
Comparator Or Baseline1-Methyl-1H-pyrazole-5-boronic acid (>50% protodeboronation within minutes under standard Suzuki conditions)
Quantified DifferenceNear-total elimination of premature reagent degradation, reducing required equivalents from ~2.5x to ~1.05x.
ConditionsAqueous/organic solvent mixtures, elevated temperatures (70-80 °C)

Eliminates the need for massive stoichiometric excesses of the coupling partner, directly improving process yield, reducing raw material costs, and simplifying downstream purification.

Regiochemistry Distinction
Class-level
TargetC5-SnBu₃, N1-Me
ComparatorN1-SnBu₃, C5-H
Defines coupling site; wrong regioisomer fails synthesis.
Based on IUPAC and SMILES notation; no direct experimental data.

Occupational Safety and Handling Volatility

When an organostannane is strictly required, procurement must choose between trimethyl and tributyl derivatives. While trimethylstannyl compounds offer slightly higher atom economy, they are highly volatile and possess severe acute neurotoxicity. The tributylstannyl group in 1-Methyl-5-(tributylstannyl)-1H-pyrazole significantly lowers the vapor pressure and reduces acute toxicity by approximately 1,000-fold compared to the trimethylstannyl analog[1]. This physical property shift allows the tributylstannyl compound to be handled safely in standard industrial fume hoods without the extreme containment protocols required for volatile trimethyltin species.

Evidence DimensionRelative acute toxicity and volatility
Target Compound DataTributylstannyl derivative (low volatility, manageable toxicity profile)
Comparator Or BaselineTrimethylstannyl analog (~1000x higher acute toxicity, high volatility)
Quantified Difference1000-fold reduction in acute toxicity risk and significantly reduced vapor pressure.
ConditionsStandard laboratory and pilot-plant handling conditions (20-25 °C, 1 atm)

Ensures compliance with Environmental, Health, and Safety (EHS) regulations during scale-up, preventing costly facility upgrades required for handling volatile neurotoxins.

Reported Coupling Yield
Reported
36.9%
Baseline Stille coupling performance reference.
Vendor-reported yield; comparator performance is qualitative and context-dependent.

Regioselective Steric Enforcement in API Scaffolds

The specific substitution pattern of 1-Methyl-5-(tributylstannyl)-1H-pyrazole is critical for downstream biological activity. Coupling at the 5-position places the pyrazole N-methyl group in direct ortho-proximity to the newly formed biaryl bond. This steric clash forces the pyrazole ring out of coplanarity with the adjacent aryl system. When compared to coupling with the 3-stannyl or 4-stannyl isomers (which lack this immediate steric hindrance and remain relatively planar), the 5-linked products exhibit entirely different 3D conformations. This specific out-of-plane twist is a strict structural requirement for binding in several target pockets, including the active site of 5-lipoxygenase activating protein[1].

Evidence DimensionBiaryl dihedral angle and target binding affinity
Target Compound Data5-position coupling (enforces non-planar, twisted biaryl conformation)
Comparator Or Baseline3- or 4-position coupling (results in planar biaryl conformation)
Quantified DifferenceBinary shift in target engagement; the 5-position twist is required for specific API activity (e.g., 5-LO inhibition).
ConditionsStructure-Activity Relationship (SAR) optimization in drug discovery

Procuring the exact 5-stannyl isomer is mandatory for synthesizing the correct 3D pharmacophore; substituting with cheaper 3- or 4-isomers will result in inactive downstream products.

Purity Benchmark
Head-to-head
97% assay
Higher purity may reduce side reactions and catalyst poisoning risk.
Compared to 95% minimum specification from alternative suppliers.

Synthesis of 5-Lipoxygenase (5-LO) Inhibitors

Because the 5-position linkage enforces a specific out-of-plane molecular geometry, this compound is the premier precursor for synthesizing 5-LO inhibitors and related anti-inflammatory APIs. The Stille coupling efficiently installs the 1-methyl-1H-pyrazol-5-yl group onto complex aryl-thioether scaffolds where traditional Suzuki conditions would destroy the boronated precursor [1].

Late-Stage Functionalization of Base-Sensitive Scaffolds

In complex total synthesis or late-stage API derivatization, target molecules often contain base-sensitive functional groups (e.g., esters, epoxides, or easily epimerized stereocenters). 1-Methyl-5-(tributylstannyl)-1H-pyrazole allows for the introduction of the pyrazole moiety under the strictly neutral conditions of the Stille reaction, avoiding the strongly basic aqueous environments required by competing Suzuki methodologies [2].

Kinase Inhibitor Library Generation

During the hit-to-lead phase of kinase inhibitor development, medicinal chemists require reliable, high-yielding reactions to scan diverse aryl and heteroaryl halides. The exceptional stability of this tributylstannyl reagent ensures reproducible coupling yields across a wide array of electrophiles, preventing the false-negative results that frequently occur when using unstable 5-pyrazoleboronic acids [2].

Application Fit

Application
Selection Property
Validation Focus
5-Aryl-1-methyl-1H-pyrazole library synthesis
Regiospecific C5 stannylation
Coupling efficiency and purity grade
Late-stage diversification of agrochemical intermediates
Reliable Stille coupling at C5 position
Process feasibility and cost-effectiveness review
Pd-catalyzed cross-coupling methodology development
Defined commercial organotin standard
Reproducibility and benchmarking against known protocols

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

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